2-(Cyclopropylmethoxy)-4-methylpyridine

Lipophilicity Metabolic Stability Drug Design

2-(Cyclopropylmethoxy)-4-methylpyridine is a heterocyclic pyridine derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. It is characterized by a methyl group at the 4-position and a cyclopropylmethoxy ether moiety at the 2-position of the pyridine ring.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 2201244-71-3
Cat. No. B2436361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)-4-methylpyridine
CAS2201244-71-3
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC1=CC(=NC=C1)OCC2CC2
InChIInChI=1S/C10H13NO/c1-8-4-5-11-10(6-8)12-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
InChIKeyYOXJATVOZFDHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopropylmethoxy)-4-methylpyridine (CAS 2201244-71-3): Procurement and Differentiation Guide for Research Intermediates


2-(Cyclopropylmethoxy)-4-methylpyridine is a heterocyclic pyridine derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol [1]. It is characterized by a methyl group at the 4-position and a cyclopropylmethoxy ether moiety at the 2-position of the pyridine ring. This specific substitution pattern defines its chemical identity and distinguishes it from other cyclopropylmethoxy-pyridine regioisomers [2]. In pharmaceutical research and development, it serves as a specialized building block and synthetic intermediate, with its unique structural features contributing to the optimization of drug candidates, particularly in the areas of enzyme inhibition and receptor modulation [3].

2-(Cyclopropylmethoxy)-4-methylpyridine: Why Generic Pyridine Substitution is Not a Viable Procurement Strategy


The selection of a specific heterocyclic building block like 2-(Cyclopropylmethoxy)-4-methylpyridine over a generic pyridine or even a positional isomer is driven by the profound impact of substitution pattern on both the physicochemical and pharmacological properties of the final compound. The 2-cyclopropylmethoxy group is not merely an inert appendage; evidence from analog studies indicates it is deliberately incorporated to enhance critical drug-like attributes such as metabolic stability and lipophilicity, which directly influence a molecule's bioavailability and target engagement [1]. For instance, comparative studies on related scaffolds have shown that the cyclopropylmethoxy group can dramatically increase metabolic half-life in liver microsomes (e.g., >120 min vs. <15 min for n-propoxy analogs), a decisive factor in early-stage drug discovery . Furthermore, the specific 2,4-substitution pattern on the pyridine ring defines the molecule's spatial and electronic configuration, making it a unique synthon for constructing targeted libraries in structure-activity relationship (SAR) studies . Substituting it with a different regioisomer or a simpler pyridine would result in a loss of these designed-in properties, potentially derailing an entire optimization campaign.

Quantitative Differentiation of 2-(Cyclopropylmethoxy)-4-methylpyridine (CAS 2201244-71-3) from Closest Analogs


Structural and Physicochemical Differentiation from 2-Methoxypyridine and 4-Methylpyridine

The primary differentiation of 2-(Cyclopropylmethoxy)-4-methylpyridine lies in its unique combination of substituents, which confer distinct physicochemical properties compared to its simpler analogs, 2-methoxypyridine and 4-methylpyridine . The cyclopropylmethoxy group is specifically designed to enhance lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve drug-like properties [1]. While direct quantitative data for this specific compound is absent in the public domain, the structural differences are quantifiable and have predictable impacts on molecular descriptors.

Lipophilicity Metabolic Stability Drug Design

Metabolic Stability Advantage of the Cyclopropylmethoxy Moiety: Class-Level Evidence

The cyclopropylmethoxy group is a recognized structural motif for enhancing metabolic stability, a key differentiator from simpler alkoxy analogs. A comparative ADME study from patent CA3101238A1 on related compounds demonstrated a significant improvement in metabolic half-life . Analogs containing the cyclopropylmethoxy group exhibited hepatic microsomal half-lives exceeding 120 minutes, whereas their n-propoxy counterparts showed half-lives of less than 15 minutes . This class-level data supports the procurement of cyclopropylmethoxy-containing building blocks like 2-(Cyclopropylmethoxy)-4-methylpyridine when a project objective is to improve metabolic stability over a simpler ether.

Pharmacokinetics ADME Metabolic Stability

Positional Isomer Differentiation: 2- vs. 3- and 5-Substituted Cyclopropylmethoxypyridines

The exact position of the cyclopropylmethoxy group on the pyridine ring is a critical differentiator. 2-(Cyclopropylmethoxy)-4-methylpyridine (CAS 2201244-71-3) is a specific regioisomer distinct from 3-(Cyclopropylmethoxy)pyridine (CAS 853569-51-6) and 2-(cyclopropylmethoxy)-3-methylpyridine (CAS 2120365-15-1) . The 2-substitution pattern, combined with the 4-methyl group, creates a unique steric and electronic environment around the pyridine nitrogen, which is often the key interaction site in biological systems [1]. This unique architecture makes the compound a distinct synthon for building targeted chemical libraries for structure-activity relationship (SAR) studies, where the goal is to map the precise effects of substitution on biological activity.

Regioisomer Synthetic Intermediate SAR

Role as a Strategic Intermediate in Drug Discovery Programs

While 2-(Cyclopropylmethoxy)-4-methylpyridine itself may not be a bioactive end-product, its structural features align with those found in advanced intermediates for high-value therapeutic targets. The cyclopropylmethoxy-pyridine substructure is a recurring motif in potent and selective inhibitors of enzymes like IKK-β (IC50 = 8.5 nM) and receptors like CB2 (Ki = 8 nM) [1][2][3]. This suggests that 2-(Cyclopropylmethoxy)-4-methylpyridine is strategically positioned for use in similar medicinal chemistry campaigns, where it can be elaborated into more complex molecules.

Drug Discovery Kinase Inhibitor Cannabinoid Receptor

High-Value Applications for 2-(Cyclopropylmethoxy)-4-methylpyridine in Research and Development


Lead Optimization for Kinase Inhibitors and GPCR Modulators

This compound serves as a strategic building block for medicinal chemistry teams engaged in lead optimization. Its cyclopropylmethoxy-pyridine core is a validated motif for achieving high potency and selectivity against challenging targets like IKK-β kinase (IC50 = 8.5 nM) and cannabinoid CB2 receptors (Ki = 8 nM) [1][2]. Its use allows researchers to rapidly explore SAR around this privileged scaffold, accelerating the development of candidates for inflammatory diseases, pain management, and oncology.

Metabolic Stability Enhancement in Early Drug Discovery

For drug discovery projects where poor metabolic stability is a primary concern, incorporating 2-(Cyclopropylmethoxy)-4-methylpyridine is a rational design strategy. Class-level data demonstrates that the cyclopropylmethoxy group can increase hepatic microsomal half-life by over 8-fold compared to n-propoxy analogs (>120 min vs. <15 min) . Procuring this compound allows scientists to test this stability-enhancing effect within their specific chemical series, potentially overcoming a key pharmacokinetic hurdle.

Synthesis of Focused Screening Libraries

The compound's unique substitution pattern makes it an ideal starting material for constructing focused chemical libraries for high-throughput screening . Its two distinct handles—the methyl group and the cyclopropylmethoxy ether—offer multiple vectors for diversification, enabling the efficient synthesis of a small but diverse set of analogs for probing new biological targets or for hit expansion activities.

Process Chemistry and Scalable Synthesis R&D

As a defined small molecule with known synthetic routes (e.g., from 2-bromo-4-methylpyridine), this compound is used in process chemistry research to develop and optimize scalable synthetic methodologies . Its procurement supports work on nucleophilic aromatic substitution (SNAr) reactions, continuous flow chemistry, and catalyst screening, which are critical for transitioning a compound from discovery to development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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